BenchChemオンラインストアへようこそ!

5-ethyl-2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

PKM2 activator Cancer metabolism Anticancer small molecule

The compound 5-ethyl-2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (CAS 922134-12-1) is a synthetic small molecule belonging to the 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide scaffold, a chemotype identified in primary literature as a core structure for developing activators of the tumor-specific M2 isoform of pyruvate kinase (PKM2). The scaffold features a 3,4-dihydroquinolin-2(1H)-one core connected via a sulfonamide linkage to an aryl substituent.

Molecular Formula C18H20N2O4S
Molecular Weight 360.43
CAS No. 922134-12-1
Cat. No. B2591104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethyl-2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
CAS922134-12-1
Molecular FormulaC18H20N2O4S
Molecular Weight360.43
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3
InChIInChI=1S/C18H20N2O4S/c1-3-12-4-8-16(24-2)17(10-12)25(22,23)20-14-6-7-15-13(11-14)5-9-18(21)19-15/h4,6-8,10-11,20H,3,5,9H2,1-2H3,(H,19,21)
InChIKeyZXNCREKUROBTCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Ethyl-2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (CAS 922134-12-1) — Structural Context in the Tetrahydroquinoline-6-Sulfonamide Class


The compound 5-ethyl-2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (CAS 922134-12-1) is a synthetic small molecule belonging to the 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide scaffold, a chemotype identified in primary literature as a core structure for developing activators of the tumor-specific M2 isoform of pyruvate kinase (PKM2) [1]. The scaffold features a 3,4-dihydroquinolin-2(1H)-one core connected via a sulfonamide linkage to an aryl substituent. The target compound carries a distinctive 5-ethyl-2-methoxy substitution pattern on the terminal benzene ring, a combination not explicitly characterized in published structure-activity relationship (SAR) series, resulting in a curated research tool whose procurement value rests on its potential to interrogate substitution effects at the benzene terminus within this pharmacologically relevant chemotype.

Why Close Analogs of 5-Ethyl-2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide Cannot Be Assumed Interchangeable


Within the 2-oxo-N-aryl-tetrahydroquinoline-6-sulfonamide chemotype, subtle aryl ring substitution profoundly modulates both biological potency and maximal activation efficacy [1]. The published SAR unequivocally demonstrates that single-position substituent changes on the terminal benzene ring produce divergent functional profiles: for example, the 3-methylbenzene analog (AC50 = 0.25 µM) is over 65-fold more potent than the 4-methoxybenzene analog (AC50 = 16.3 µM), while the 3-chloro-4-methyl analog (AC50 = 0.10 µM) introduces further potency gains [1]. Critically, maximum response (% activation) also varies independently of potency—the 3-fluoro-4-methylbenzene analog achieves 138% activation, whereas the 4-fluoro analog yields only 84% [1]. These non-linear, multi-parameter SAR relationships mean that generic substitution of the target 5-ethyl-2-methoxy substitution pattern with a superficially similar analog (e.g., 4-methoxy alone or 3-methyl alone) risks a functionally distinct outcome that cannot be predicted from potency or structural similarity alone. Procurement of the specific compound is therefore essential for experiments designed to isolate the contribution of this unique substitution pattern within the chemotype.

Quantitative Differentiation Evidence for 5-Ethyl-2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (CAS 922134-12-1)


Scaffold-Level PKM2 Activation Potency Baseline: The 2-Oxo-Tetrahydroquinoline-6-Sulfonamide Pharmacophore

The unsubstituted parent compound (lead compound 3, N-phenyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide) exhibited an AC50 of 0.79 µM with maximal activation of approximately 100% in the human PKM2 luminescent pyruvate kinase-luciferase coupled assay [1]. This establishes the baseline potency of the scaffold. The target compound differs structurally by bearing 5-ethyl and 2-methoxy substituents on the terminal benzene ring, modifications that systematically alter hydrophobicity and electron density at the aryl terminus. No direct quantitative data for the target compound exist in published literature; however, the scaffold's sensitivity to aryl substitution is well-established [1].

PKM2 activator Cancer metabolism Anticancer small molecule

Meta-Substitution Advantage and the Rationale for a Unique Ortho/Meta Disubstitution Pattern

Published SAR on this scaffold demonstrates a clear preference for hydrophobic substitution at the meta-position of the terminal aryl ring. The 3-methylbenzene analog (compound 24) achieved an AC50 of 0.25 µM with 101% max response, and the 3-chloro-4-methylbenzene analog (compound 41) reached an AC50 of 0.10 µM with 104% max response, representing the most potent compound in the series [1]. Ortho-substitution, by contrast, generally reduced activity. The target compound incorporates a 5-ethyl group (meta relative to the sulfonamide attachment) and a 2-methoxy group (ortho), creating a disubstitution pattern that has not been systematically explored in published reports. This unstudied combination can serve as a critical probe to test the additivity or antagonism of ortho/meta substituent effects [1].

Substituent effect Structure-activity relationship Hydrophobic interaction

Physicochemical Differentiation: Calculated Properties of the 5-Ethyl-2-Methoxy Substitution Pattern

The combination of an ethyl group (σ +0.04 Hammett; π +1.02 Hansch) and a methoxy group (σ −0.27 Hammett; π −0.02 Hansch) creates a distinctive electronic and lipophilic profile on the terminal aryl ring. Compared to the commonly studied 4-methoxy analog (compound 33, AC50 = 16.3 µM [1]), the target compound is predicted to exhibit increased lipophilicity (calculated LogP difference of approximately +0.8 to +1.2 units due to the ethyl substituent) and altered electron density. Published data for the scaffold show that both lipophilicity and electronic effects independently modulate PKM2 potency, with the most active compounds clustering in an optimal LogP range [1]. The target compound's orthogonal substitution pattern may offer fine-tuning of these properties relative to commercially available analogs.

Lipophilicity Drug-likeness Solubility parameter

Absence of Direct Selectivity, Toxicity, or In Vivo Data: A Gap for Investigator-Initiated Profiling

No published studies report selectivity profiling, in vitro cytotoxicity, pharmacokinetic parameters, or in vivo efficacy data for the target compound. In contrast, the broader 2-oxo-tetrahydroquinoline-6-sulfonamide chemotype has been studied for selectivity between PKM2 and PKM1 isoforms, with the lead compound 3 showing preferential PKM2 activation [1]. For analogs within this series that were tested, selectivity for PKM2 over PKM1 was generally maintained, although quantitative selectivity ratios are not systematically reported for all compounds [1]. The target compound's selectivity profile remains entirely uncharacterized. This absence of data positions the compound as an early-stage probe suitable for de novo selectivity and toxicity profiling in academic or industrial screening laboratories seeking to expand the chemotype's characterization.

Off-target selectivity Cytotoxicity In vivo efficacy

Research and Industrial Application Scenarios for 5-Ethyl-2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (CAS 922134-12-1)


PKM2 Activator SAR Expansion: Probing Undefined Ortho/Meta Disubstitution

Research groups engaged in PKM2 activator development can use this compound to expand the SAR of the 2-oxo-N-aryl-tetrahydroquinoline-6-sulfonamide scaffold beyond single-substituent modifications. As the published SAR dataset covers only mono-substituted and a few 3,4-disubstituted phenyl variants—with the most potent compound (3-chloro-4-methyl analog) reaching an AC50 of 0.10 µM and 104% max response [1]—the 5-ethyl-2-methoxy pattern introduces an unstudied ortho/meta disubstitution topology. Testing this compound alongside characterized analogs (e.g., 4-methoxy, AC50 = 16.3 µM; 3-methyl, AC50 = 0.25 µM [1]) can directly quantify additive, synergistic, or antagonistic interactions between ortho and meta substituents, informing next-generation lead optimization.

Scaffold-Hopping and Focused Library Design for Cancer Metabolism Targets

Medicinal chemistry groups constructing focused libraries around cancer metabolism targets may incorporate this compound as a diversity element. The 2-oxo-tetrahydroquinoline-6-sulfonamide scaffold has established activity as a PKM2 activator, a target implicated in tumor anabolic metabolism [1]. The unique 5-ethyl-2-methoxy substitution differentiates this compound from all commercially available analogs within the series, enabling the exploration of uncharted chemical space in high-throughput or fragment-based screening campaigns. This is particularly relevant for organizations seeking to build proprietary collections that sample structural novelty within validated pharmacophores.

Comparative Biochemical Profiling in PKM2-Dependent Cancer Cell Lines

Academic and industrial laboratories studying PKM2-dependent cancer cell lines (e.g., those derived from breast, colorectal, or prostate cancers where PKM2 is overexpressed) can profile this compound alongside characterized analogs to correlate substitution-specific biochemical activation with cellular anti-proliferative effects. While the parent scaffold's lead compound 3 demonstrated an AC50 of 0.79 µM in biochemical assays [1], the cellular consequences of varying aryl substitution remain an active area of investigation. This compound's unique substitution pattern makes it a valuable comparator for experiments aimed at linking in vitro PKM2 activation potency to cellular metabolic reprogramming outcomes.

Chemical Probe Qualification Studies: Selectivity and Off-Target Profiling

The compound can serve as a starting point for chemical probe qualification efforts aimed at generating selectivity data (PKM2 vs PKM1 vs PKR/PKL), broad-panel kinase profiling, and initial cytotoxicity assessment in tumor vs normal cell lines. Given that published selectivity data within the chemotype are limited and not uniformly reported [1], generating these data for a novel substitution variant would make a substantial contribution to the field and potentially identify a substitution pattern with improved selectivity properties, directly informing future procurement decisions for downstream in vivo studies.

Quote Request

Request a Quote for 5-ethyl-2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.